1-isopropylcyclohexyl Methacrylate
Description
Contextualization within Specialty Methacrylate (B99206) Monomers
Methacrylate monomers are a versatile class of building blocks in macromolecular chemistry, valued for their ability to form polymers with a wide range of properties. evonik.comevonik.com Specialty methacrylates, a sub-category of these monomers, are distinguished by their unique functional groups that allow for the tailoring of polymer characteristics to meet the demands of specific, high-performance applications. evonik.comevonik.comredox.com These applications include adhesives, coatings, sealants, and materials for the electronics and automotive industries. resonac.comriyngroup.com
Unlike common methacrylates such as methyl methacrylate (MMA), which forms the basis of widely used acrylic plastics, specialty methacrylates possess more complex molecular architectures. mcc-methacrylates.com These can range from imparting hydrophilicity or hydrophobicity to enhancing thermal stability and chemical resistance. evonik.com The incorporation of cyclic or functional moieties into the monomer structure is a key strategy in the development of these advanced materials. resonac.com
IPCHMA, with its isopropyl and cyclohexyl groups, is a prime example of a specialty methacrylate. The presence of the cyclohexyl ring, in particular, contributes to enhanced thermal stability and adhesion strength in the polymers derived from it. This positions IPCHMA as a valuable component in the formulation of high-performance materials where durability and robustness are paramount.
Interactive Data Table: Comparison of Methacrylate Monomers
| Monomer | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Feature | Primary Applications |
| 1-Isopropylcyclohexyl Methacrylate (IPCHMA) | C13H22O2 | 210.31 | Cyclohexyl and isopropyl groups | High-performance adhesives and coatings, photoresist monomer. riyngroup.com |
| Methyl Methacrylate (MMA) | C5H8O2 | 100.12 | Linear methyl ester | Polymethyl methacrylate (PMMA) for optical applications, adhesives. mcc-methacrylates.com |
| 1-Methylcyclopentyl Methacrylate (MCPMA) | C10H16O2 | 168.23 | Methyl-substituted cyclopentyl group | Photoresist monomer, polymer synthesis for electronics. |
Significance in Modern Macromolecular Chemistry and Material Science
The development of new materials with precisely controlled properties is a central goal of modern macromolecular chemistry and material science. Specialty methacrylates like IPCHMA are instrumental in achieving this goal. The ability to polymerize these monomers using controlled radical polymerization techniques allows for the synthesis of polymers with well-defined molecular weights and architectures.
The scientific significance of IPCHMA lies in its contribution to the production of advanced polymers. It is utilized as a photoresist monomer, a critical component in the manufacturing of microelectronics. riyngroup.com Furthermore, its application as a reactive diluent in UV-curable coatings and inks highlights its role in environmentally friendly, solvent-free technologies. riyngroup.com The polymers derived from IPCHMA often exhibit low viscosity and high reactivity, making them suitable for a variety of industrial processes. innospk.com
Research into monomers like IPCHMA is driven by the increasing demand for high-performance coatings and adhesives across numerous sectors. riyngroup.com The market for such specialty chemicals is expected to see steady growth, underscoring the ongoing importance of developing and understanding these unique molecular building blocks. riyngroup.com The synthesis of IPCHMA itself involves a multi-step chemical process, starting from raw materials like lithium, bromoisopropane, and cyclohexanone (B45756), and culminating in a high-purity liquid monomer. chemicalbook.com This level of chemical synthesis is indicative of the precision required in the production of materials for advanced technological applications.
Structure
3D Structure
Properties
IUPAC Name |
(1-propan-2-ylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-10(2)12(14)15-13(11(3)4)8-6-5-7-9-13/h11H,1,5-9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSLFWBFCGYUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCCCC1)OC(=O)C(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Isopropylcyclohexyl Methacrylate
Esterification Routes for Monomer Synthesis
The principal method for synthesizing 1-isopropylcyclohexyl methacrylate (B99206) is the direct esterification of 1-isopropylcyclohexanol with methacrylic acid. This reaction is an equilibrium-driven process where a molecule of water is eliminated.
Reaction Scheme: CH₃C(CH₃)=CHCOOH + HOC₆H₁₀(CH(CH₃)₂) ⇌ CH₃C(CH₃)=COOC₆H₁₀(CH(CH₃)₂) + H₂O
To drive the reaction toward the product side and achieve high conversion rates, water is continuously removed from the reaction mixture, typically through azeotropic distillation.
Catalytic Approaches and Reaction Conditions
The esterification reaction is catalyzed by strong acids. Commonly employed catalysts include homogeneous catalysts like p-toluenesulfonic acid (PTSA) and methanesulfonic acid, as well as solid acid catalysts such as acidic ion-exchange resins and solid superacids. The choice of catalyst influences the reaction rate, selectivity, and the complexity of the subsequent purification steps.
The reaction is typically carried out in a non-polar solvent, such as toluene (B28343) or cyclohexane (B81311), which serves as an azeotropic agent to facilitate the removal of water. To prevent the premature polymerization of the methacrylate monomer, a polymerization inhibitor, such as hydroquinone (B1673460) or its monomethyl ether (MEHQ), is added to the reaction mixture.
| Parameter | Typical Range |
| Catalyst | p-Toluenesulfonic acid, Solid super acid |
| Catalyst Loading | 1.0-4.0% of total reactant mass |
| Solvent | Toluene, Cyclohexane |
| Reactant Molar Ratio (Acid:Alcohol) | 1:1.1 to 1:1.5 |
| Reaction Temperature | 90-120°C |
| Polymerization Inhibitor | Hydroquinone, MEHQ |
This interactive table summarizes typical reaction conditions for the synthesis of alkylcyclohexyl methacrylates, analogous to the synthesis of 1-isopropylcyclohexyl methacrylate.
Process Optimization for Yield and Purity
Optimization of the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are manipulated include the molar ratio of the reactants, catalyst concentration, reaction temperature, and the efficiency of water removal. An excess of the alcohol or acid can be used to shift the equilibrium, but this necessitates more rigorous purification to remove the unreacted starting material.
Increasing the catalyst concentration generally accelerates the reaction rate, but it can also lead to the formation of byproducts and discoloration of the product. The reaction temperature is a critical parameter that needs to be carefully controlled to ensure a reasonable reaction rate without inducing unwanted side reactions or polymerization.
Alternative Synthetic Pathways for the Cyclohexyl Alcohol Precursor
The availability and purity of the precursor, 1-isopropylcyclohexanol, are pivotal for the successful synthesis of the final monomer. There are two primary routes for the synthesis of this key intermediate.
The first method involves the catalytic hydrogenation of 4-isopropylphenol . This process is typically carried out in a high-pressure reactor using a noble metal catalyst, such as rhodium on a carbon support (Rh/C). The reaction is conducted in a solvent like 2-propanol or supercritical carbon dioxide. This method offers high yields and selectivity for the desired cyclohexanol (B46403) derivative. ntu.edu.twresearchgate.net
| Parameter | Typical Value/Range |
| Catalyst | Rhodium on Carbon (Rh/C) |
| Hydrogen Pressure | 2-4 MPa |
| Temperature | 50-150°C |
| Solvent | 2-Propanol, scCO₂ |
This interactive table presents typical conditions for the catalytic hydrogenation of substituted phenols to produce the corresponding cyclohexanols.
A second major route is the Grignard reaction between cyclohexanone (B45756) and isopropyl magnesium bromide. This classic organometallic reaction forms a new carbon-carbon bond, yielding the tertiary alcohol, 1-isopropylcyclohexanol, after an acidic workup. This method is highly effective for producing tertiary alcohols with specific alkyl groups.
Purification Strategies for Electronic Grade Monomer Production
For its application in photoresists, this compound must be of exceptionally high purity, often exceeding 99.9%. The purification process is therefore a critical part of its manufacturing. The crude product from the esterification reaction contains unreacted starting materials, catalyst, solvent, water, and byproducts.
A multi-step purification process is typically employed:
Neutralization and Washing: The crude product is first washed with an alkaline solution, such as sodium hydroxide, to neutralize the acidic catalyst and remove unreacted methacrylic acid. This is followed by washing with water and brine to remove any remaining salts and water-soluble impurities.
Solvent Stripping: The organic solvent is removed under reduced pressure.
Fractional Distillation: The monomer is then purified by fractional distillation under high vacuum. This step is crucial for separating the desired product from any remaining impurities and high-boiling point byproducts. The distillation is performed in the presence of a polymerization inhibitor to prevent the monomer from polymerizing at elevated temperatures.
Adsorbent Treatment: To remove trace impurities, the distilled monomer may be passed through a column containing adsorbents like activated carbon or alumina. This step is effective in removing color and polar impurities.
Ion Exchange: For electronic-grade monomers, it is imperative to reduce the concentration of metal ions to parts per billion (ppb) levels. This is often achieved by treating the monomer with specialized ion-exchange resins. These resins contain functional groups that can chelate and remove metal ions from the organic medium.
The final product is then filtered through sub-micron filters to remove any particulate matter before being packaged under an inert atmosphere to ensure its stability and purity.
Homopolymerization of 1 Isopropylcyclohexyl Methacrylate
Radical Polymerization Mechanisms
The free-radical polymerization of 1-isopropylcyclohexyl methacrylate (B99206) proceeds through the characteristic steps of initiation, propagation, and termination. uc.edu The process is initiated by free radicals generated from various sources, which then add to the carbon-carbon double bond of the monomer, creating a new radical center that propagates the polymer chain. wikipedia.org
Initiation Pathways and Initiator Systems (e.g., AIBN, UV)
The initiation of radical polymerization involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to start the polymer chain. wikipedia.org This can be achieved through thermal decomposition of initiators or by photochemical processes.
Thermal Initiators (AIBN): Azobisisobutyronitrile (AIBN) is a widely used thermal initiator in the polymerization of methacrylates. numberanalytics.com Upon heating, AIBN decomposes, eliminating nitrogen gas to form two 2-cyanoprop-2-yl radicals. numberanalytics.com This decomposition is a first-order reaction. numberanalytics.com These radicals then initiate polymerization by adding to the vinyl group of a 1-isopropylcyclohexyl methacrylate monomer.
UV Initiation: Ultraviolet (UV) radiation is another effective method for initiating the polymerization of methacrylates. nih.gov This process typically requires the presence of a photoinitiator, a compound that absorbs UV light (e.g., in the 300-400 nm range) and dissociates into radicals. nih.govresearchgate.net For example, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is a common photoinitiator used in UV curing. uvebtech.com The generated radicals then initiate the polymerization cascade. UV-initiated polymerization offers advantages such as high speed and operation at ambient temperature. nih.gov For the process to be successful, the monomer must be pure and free from inhibitors and oxygen, which can act as a radical scavenger. researchgate.net
Propagation Kinetics and Steric Hindrance Effects
The propagation step involves the sequential addition of monomer molecules to the growing polymer radical. wikipedia.org The rate of this step is significantly influenced by the molecular structure of the monomer, particularly by steric effects.
The structure of this compound features two bulky substituents attached to the ester group: a cyclohexyl ring and an isopropyl group. This significant steric bulk in the ester moiety hinders the approach of incoming monomer molecules to the propagating radical chain end. This steric hindrance leads to a reduction in the propagation rate coefficient (k_p) compared to less hindered methacrylates like methyl methacrylate (MMA). While the bulky groups decrease the polymerization kinetics, they can enhance properties like the thermal stability of the resulting polymer. Studies on similarly structured monomers, such as those with bulky N-substituents in atom transfer radical polymerization (ATRP), have shown that increased steric hindrance on the ligand can decrease the rate of polymerization. aalto.fi The large, protruding side group formed by the isopropylcyclohexyl unit is expected to create a less flexible polymer chain compared to polymers from linear alkyl methacrylates. dss.go.th
The propagating radical of a methacrylate monomer is a tertiary radical, located on the quaternary carbon atom of the last added monomer unit. This tertiary radical is inherently more stable than the secondary radical formed during the polymerization of acrylates. uvebtech.com This increased stability is due to hyperconjugation and the electron-donating effect of the methyl group. Furthermore, the radical is stabilized by resonance delocalization with the adjacent carbonyl group. stanford.edu While the bulky 1-isopropylcyclohexyl group primarily exerts a steric effect on the propagation rate, it does not significantly alter the electronic stabilization of the tertiary radical common to all methacrylates.
Pulsed laser polymerization (PLP) is a highly reliable method for determining the propagation rate coefficient (k_p). tue.nl In a PLP experiment, short laser pulses generate a high concentration of radicals instantaneously, leading to a burst of polymerization. tue.nl By analyzing the molecular weight distribution of the resulting polymer, which typically shows characteristic peaks, the value of k_p can be accurately determined. tue.nl
Table 1: IUPAC benchmark kinetic parameters for the propagation step of various methacrylate monomers determined by PLP. rsc.org Note: Data for this compound is not available, but the values for cyclohexyl and isobornyl methacrylate illustrate the effect of bulky ester groups.
Based on the trend shown for cyclohexyl methacrylate and the even bulkier isobornyl methacrylate, it is expected that this compound would exhibit a k_p value lower than that of simple alkyl methacrylates and likely comparable to or lower than that of cyclohexyl methacrylate due to its significant steric profile.
Termination Processes and Chain Transfer Phenomena
Termination is the final stage of polymerization, where the propagating radicals are deactivated, ceasing chain growth. wikipedia.org This can occur through two primary mechanisms: combination (or coupling) and disproportionation. stanford.edu
Combination: Two growing polymer radical chains couple to form a single, longer, non-radical polymer chain. wikipedia.org
Disproportionation: A hydrogen atom is abstracted from one propagating radical by another. This results in two polymer chains: one with a saturated end group and another with a terminal double bond. wikipedia.org
For many methacrylates, including the well-studied poly(methyl methacrylate) (PMMA), termination occurs predominantly through disproportionation, especially at higher temperatures. wikipedia.org The bulky nature of the 1-isopropylcyclohexyl group would likely further favor disproportionation over combination, as the steric hindrance would make the coupling of two large chain ends more difficult.
Chain transfer is a process where the radical activity of a growing chain is transferred to another molecule, such as a monomer, initiator, or solvent molecule. wikipedia.org This terminates the growth of the original chain while creating a new radical that can initiate a new chain. wikipedia.org Chain transfer to monomer is a known phenomenon in methacrylate polymerization. Additionally, specific chain transfer agents (CTAs) can be added to control molecular weight. Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that utilizes dithio compounds as CTAs to produce polymers with controlled molecular weights and low dispersity. nih.gov While specific chain transfer constants for this compound are not documented, the general principles of chain transfer would apply to its polymerization.
Controlled/Living Radical Polymerization (CRP) of this compound
CRP techniques have revolutionized polymer synthesis by introducing a dynamic equilibrium between active propagating radicals and dormant species. This reversible deactivation minimizes termination reactions, allowing polymer chains to grow simultaneously and in a controlled manner. For sterically hindered monomers like this compound, whose bulky cyclohexyl and isopropyl groups can influence reactivity, CRP methods are particularly crucial for producing polymers with predictable characteristics. The two most prominent and versatile CRP methods are ATRP and RAFT.
Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP method that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate polymer chains through the transfer of a halogen atom. sigmaaldrich.com This process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (dispersity, Đ). sigmaaldrich.com
The success of an ATRP reaction is highly dependent on the design of the catalyst system, which consists of a transition metal salt (e.g., copper(I) bromide, CuBr) and a complexing ligand. The ligand's role is to solubilize the metal salt in the polymerization medium and to tune the redox potential of the copper catalyst, thereby controlling the equilibrium between active and dormant species.
For the polymerization of bulky methacrylates like cyclohexyl methacrylate (CHMA), a close analog to this compound, the catalytic system of CuBr complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) has proven effective. epa.gov This system, paired with an alkyl halide initiator such as ethyl 2-bromoisobutyrate (EBiB), facilitates controlled polymerization at moderate temperatures (e.g., 40°C). epa.gov The addition of the isopropyl group in this compound would likely increase the steric bulk around the propagating radical, which could necessitate adjustments to the ligand or solvent to maintain control. For instance, more active catalyst systems or the use of solvents that can better solvate the growing polymer chain might be required.
| Component | Function | Example for Analogous System (CHMA) |
| Catalyst | Transition metal source for radical generation | Copper(I) Bromide (CuBr) |
| Ligand | Solubilizes and tunes catalyst activity | N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) |
| Initiator | Source of initial radical and dormant species | Ethyl 2-bromoisobutyrate (EBiB) |
| Solvent | Solubilizes reactants and polymer | Toluene (B28343), Diphenyl ether |
| Data derived from studies on the analogous monomer, cyclohexyl methacrylate (CHMA). epa.gov |
A hallmark of a controlled polymerization is a linear evolution of molecular weight with monomer conversion and a constant number of active chains throughout the reaction. In the ATRP of CHMA, first-order kinetics with respect to monomer consumption are observed, confirming a stable concentration of propagating radicals. epa.gov This controlled process yields polymers with low dispersity values (Đ < 1.25). epa.govresearchgate.net
Furthermore, the "living" nature of the polymer chains, which retain their active halogen end-group, allows for the synthesis of complex polymer architectures. For example, poly(cyclohexyl methacrylate) synthesized via ATRP can act as a macroinitiator to grow a second block of a different monomer, such as tert-butyl methacrylate, resulting in well-defined block copolymers. epa.gov This capability is directly transferable to this compound, enabling the creation of novel block copolymers and other advanced architectures where its specific properties are desired.
| Parameter | Observation in Analogous System (CHMA) | Implication for Control |
| Kinetics | First-order with respect to monomer | Constant concentration of active species |
| Molecular Weight | Linear increase with conversion | All chains grow at a similar rate |
| Dispersity (Đ) | Typically < 1.25 | Narrow molecular weight distribution |
| Chain-end Fidelity | High retention of halogen end-group | Ability to form block copolymers |
| Kinetic data based on ATRP of cyclohexyl methacrylate (CHMA). epa.govresearchgate.net |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
RAFT polymerization is another highly versatile CRP technique that does not involve a metal catalyst. Instead, control is achieved through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. sigmaaldrich.cn The CTA reversibly deactivates propagating radicals via a degenerative chain transfer mechanism, allowing for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures. sigmaaldrich.cn
The selection of the appropriate CTA is critical for a successful RAFT polymerization and depends heavily on the type of monomer being polymerized. sigmaaldrich.cn For methacrylates, trithiocarbonates are often effective CTAs. In studies involving the polymerization of CHMA at ambient temperature, various trithiocarbonate (B1256668) CTAs have been successfully employed in a process known as single electron transfer-radical addition fragmentation chain transfer (SET-RAFT). researchgate.net
The efficiency of the CTA is determined by its ability to rapidly add to a propagating radical and then fragment to release a new radical that can re-initiate polymerization. The substituents on the CTA (the Z and R groups) must be chosen to balance these addition and fragmentation rates for the specific monomer. For a bulky monomer like this compound, a CTA with a good leaving group (R group) that is also an efficient re-initiating radical is essential to ensure rapid equilibrium and maintain control over the polymerization.
| CTA Type | Activating Group (Z) | Stabilizing/Leaving Group (R) | Suitable for |
| Trithiocarbonate | Alkyl or Arylthio (e.g., -S-C₁₂H₂₅) | Tertiary cyanoalkyl | Methacrylates |
| Dithiobenzoate | Aryl (e.g., Phenyl) | Tertiary cyanoalkyl | Methacrylates, Styrenes |
| Dithiocarbamate | N,N-disubstituted amino | Varies | Less activated monomers |
| General guidelines for CTA selection in RAFT polymerization. sigmaaldrich.cn |
Similar to ATRP, a well-controlled RAFT polymerization exhibits linear growth of molecular weight with monomer conversion and results in polymers with low dispersity. For the SET-RAFT polymerization of CHMA, well-controlled behavior was achieved, yielding polymers with dispersity values below 1.25. researchgate.net The theoretical molecular weight can be accurately predicted based on the ratio of consumed monomer to the initial concentration of the CTA.
This high degree of control and the retention of the thiocarbonylthio end-group on the polymer chains make RAFT an excellent method for creating advanced polymer structures. The resulting poly(this compound) can be used as a macro-CTA to synthesize block copolymers by simply adding a second monomer to the reaction. researchgate.net This versatility allows for the incorporation of the unique properties of this compound into a wide range of tailored polymeric materials.
Nitroxide-Mediated Polymerization (NMP)
Nitroxide-Mediated Polymerization (NMP) is a controlled/living radical polymerization (CLRP) technique that facilitates the synthesis of polymers with well-defined architectures, narrow molecular weight distributions, and targeted functionalities. icp.ac.ruresearchgate.net The mechanism relies on the reversible termination of growing polymer chains by a stable nitroxide radical. This process establishes a dynamic equilibrium between active propagating macroradicals and dormant alkoxyamine species at elevated temperatures. icp.ac.ruresearchgate.net
The application of NMP to methacrylates, including bulky monomers like this compound, presents challenges. The polymerization of methacrylates with common nitroxides like TEMPO is often uncontrolled. However, second-generation nitroxides, such as N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-nitroxide (B1625237) (TIPNO), have shown greater success. researchgate.net For many methacrylates, achieving control via NMP requires the addition of a small amount (typically 5-10 mol%) of a controlling comonomer, such as styrene (B11656). icp.ac.ruresearchgate.net This controlling comonomer helps to moderate the activation-deactivation equilibrium, reducing the concentration of propagating radicals and minimizing irreversible termination reactions. researchgate.net
While specific studies on the NMP of this compound are not extensively documented, the general principles for bulky methacrylates would apply. A successful polymerization would likely involve a second-generation nitroxide and potentially a controlling comonomer to achieve a well-defined homopolymer. The bulky nature of the 1-isopropylcyclohexyl group could influence the polymerization kinetics, possibly requiring optimization of temperature and initiator concentrations.
Iterative Single Unit Monomer Addition (ISUMA) for Sequence-Defined Oligo- and Poly(methacrylate)s
The synthesis of sequence-defined polymers, where monomers are arranged in a specific, predetermined order, represents a significant challenge in polymer chemistry. Iterative Single Unit Monomer Addition (ISUMA) has emerged as a powerful strategy to achieve this goal, particularly for methacrylate monomers.
Research has demonstrated that exceptionally bulky methacrylate monomers can be controlled to undergo single-unit addition under living radical polymerization conditions. researchgate.net A monomer with a structure similar in bulk to IPCHMA, carrying both adamantyl and isopropyl groups (IPAMA), has been shown to be uniquely suited for this process. researchgate.net The extreme steric hindrance of the tertiary alkyl pendant group prevents the monomer from undergoing conventional propagation (i.e., reacting with itself). researchgate.net
The mechanism relies on a metal-catalyzed living radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). Under optimized ATRP conditions, the bulky monomer reacts with an alkyl halide initiator to yield a single-unit adduct capped with a halogen. researchgate.net This adduct is stable and does not react further with other monomer units due to the steric shielding of the radical center. This precise control allows for the isolation of a product with exactly one monomer unit added.
To construct sequence-defined polymers, the single-unit addition must be part of a repeatable cycle. A key strategy involves the chemical modification of the added monomer unit to allow for the next addition. For a bulky tertiary ester like IPAMA, the cycle consists of three main steps researchgate.net:
Radical Addition: A single unit of the bulky methacrylate monomer is added to an initiator or a growing chain using a controlled radical process like ATRP.
Side-Group Conversion: The bulky tertiary ester group of the newly added unit is removed via acidolysis. This converts the bulky group into a less sterically demanding group, such as a carboxylic acid.
Esterification: The resulting carboxylic acid is then re-esterified with a different alcohol, potentially one with a specific functionality. The resulting adduct, now less hindered, can act as the initiator for the next single-unit addition of the bulky monomer.
By repeating this cycle, oligo- and poly(methacrylate)s with a precisely defined sequence of side-chain functionalities can be constructed. The efficiency of each step—the radical addition, the deprotection (acidolysis), and the re-esterification—is crucial for the successful synthesis of long, sequence-defined polymers. researchgate.net
Anionic Polymerization Approaches for Stereoregular and Controlled Architectures
Anionic polymerization is a powerful method for producing polymers with predictable molecular weights and narrow molecular weight distributions (MWD). semanticscholar.orgethernet.edu.et For alkyl methacrylates, this technique also offers the potential to control the stereochemistry (tacticity) of the polymer chain.
Initiator Systems and Solvent Effects
The anionic polymerization of alkyl methacrylates is sensitive to side reactions, primarily the nucleophilic attack of the initiator or propagating anion on the monomer's carbonyl ester group. uni-bayreuth.deafinitica.com To achieve a controlled, "living" polymerization, specific initiator and solvent systems are required.
For bulky methacrylates like tert-butyl methacrylate (tBuMA), which shares steric characteristics with IPCHMA, controlled polymerization has been achieved using sec-butyllithium (B1581126) (sBuLi) as an initiator in the presence of lithium chloride (LiCl) in tetrahydrofuran (B95107) (THF) at low temperatures (-78°C). uliege.be The presence of LiCl is crucial as it breaks up initiator aggregates and moderates the reactivity of the propagating anion. uliege.be
More generally, for methacrylates, sterically hindered and less nucleophilic initiators are preferred. Systems such as 1,1-diphenylhexyllithium (DPHLi) or organopotassium compounds are often employed. uni-bayreuth.deafinitica.com The choice of solvent is equally critical. Polar aprotic solvents like THF are commonly used because they solvate the counterion, leading to a more reactive "naked" anion, but this can sometimes increase side reactions. uni-bayreuth.de The combination of a bulky monomer like IPCHMA, a hindered initiator, and an appropriate solvent at low temperatures is essential for minimizing termination and achieving a living anionic polymerization.
Table 1: Initiator Systems for Anionic Polymerization of Bulky Methacrylates
| Monomer | Initiator System | Solvent | Temperature (°C) | Outcome | Reference |
|---|---|---|---|---|---|
| tert-Butyl Methacrylate (tBuMA) | sBuLi / LiCl | THF | -78 | Living Polymerization | uliege.be |
| Methyl Methacrylate (MMA) | DPHLi | THF | -100 | Controlled, Syndiotactic | mdpi.com |
| Methyl Methacrylate (MMA) | t-BuMgBr | Toluene | -78 | Controlled, Isotactic | mdpi.com |
This table is generated based on data for similar bulky or functionalized methacrylates to infer potential systems for IPCHMA.
Stereocontrol Mechanisms in Anionic Polymerization
The stereochemistry of the resulting polymer (isotactic, syndiotactic, or atactic) is determined during the monomer addition step and is highly dependent on the initiator, counterion, and solvent.
Syndiotactic Polymers: Syndiotactic-rich polymers are typically formed in polar solvents like THF with lithium counterions (e.g., using DPHLi initiator). mdpi.com In this environment, the solvent shell around the lithium cation is significant, and steric repulsion between the incoming monomer and the polymer chain end dictates the stereochemical outcome, favoring alternating (syndiotactic) placement. mdpi.comnih.gov
Isotactic Polymers: The formation of isotactic polymers is favored in nonpolar solvents like toluene with bulkier counterions such as magnesium bromide (e.g., using t-BuMgBr initiator). mdpi.com In nonpolar solvents, the counterion can form a coordination complex involving the carbonyl groups of both the propagating chain end and the incoming monomer. This coordination template directs the monomer to add with the same stereochemistry (isotactic placement). mdpi.com
By carefully selecting the initiator system and solvent, it is possible to synthesize poly(this compound) with a high degree of stereoregularity, leading to materials with distinct physical and crystalline properties.
Table 2: Compound Names
| Abbreviation/Common Name | Chemical Name |
|---|---|
| This compound (IPCHMA) | (1-propan-2-ylcyclohexyl) 2-methylprop-2-enoate |
| Methyl Methacrylate (MMA) | Methyl 2-methylprop-2-enoate |
| tert-Butyl Methacrylate (tBuMA) | tert-butyl 2-methylprop-2-enoate |
| Styrene | Ethenylbenzene |
| Tetrahydrofuran (THF) | Oxolane |
| sec-Butyllithium (sBuLi) | Lithio(1-methylpropyl) |
| 1,1-diphenylhexyllithium (DPHLi) | 1,1-diphenylhexyllithium |
| tert-Butylmagnesium bromide (t-BuMgBr) | tert-Butylmagnesium bromide |
| Lithium Chloride | Lithium Chloride |
Copolymerization Strategies Involving 1 Isopropylcyclohexyl Methacrylate
Statistical Copolymerization
In statistical copolymerization, 1-isopropylcyclohexyl methacrylate (B99206) and one or more comonomers are polymerized simultaneously, leading to a random distribution of monomer units along the polymer chain. The final composition and sequence distribution of the copolymer are governed by the initial monomer feed ratio and the relative reactivities of the monomers.
Reactivity Ratios Determination (e.g., Alfrey-Price Parameters)
The behavior of monomers in a copolymerization reaction is quantified by their reactivity ratios (r1 and r2). These ratios compare the rate constant for a propagating chain ending in one monomer adding to its own type of monomer versus adding to the other type of monomer. frontiersin.org For a copolymerization between monomer 1 (e.g., 1-isopropylcyclohexyl methacrylate) and monomer 2, the reactivity ratios are defined as:
r1 = k11 / k12
r2 = k22 / k21
Where k11 and k22 are the rate constants for homopropagation, and k12 and k21 are the rate constants for cross-propagation. mdpi.com
Reactivity ratios are determined experimentally by conducting a series of copolymerizations with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion. Common linearization methods used for this purpose include the Fineman-Ross, inverted Fineman-Ross, and Kelen-Tüdős methods. frontiersin.orgekb.eg
The Alfrey-Price Q-e scheme is a semi-empirical method used to predict monomer reactivity ratios when experimental data is unavailable. free.fr This model assigns a resonance stabilization factor (Q) and a polarity factor (e) to each monomer. The Q value reflects the conjugation and resonance effects of the monomer's substituent, while the e value describes its electron-donating or electron-withdrawing nature. researchgate.net Reactivity ratios can then be estimated using the following equations:
r1 = (Q1/Q2) exp[-e1(e1 - e2)]
r2 = (Q2/Q1) exp[-e2(e2 - e1)]
While specific, experimentally determined Q-e values for this compound are not widely published, they could be calculated by copolymerizing it with reference monomers of known Q-e values, such as styrene (B11656) or methyl methacrylate. rsc.org
Table 1: Methods for Determining Monomer Reactivity Ratios
| Method | Basis | Description |
|---|---|---|
| Fineman-Ross | Linearization | A graphical method that plots a function of monomer feed and copolymer composition to yield a straight line from which r1 and r2 can be determined from the slope and intercept. ekb.eg |
| Kelen-Tüdős | Linearization | An extension of the Fineman-Ross method that introduces a separation constant to distribute data points more evenly, improving reliability, especially at the extremes of the composition range. ekb.eg |
| Mayo-Lewis | Intersection | A graphical method where each experimental data point generates a line on an r1-r2 plot. The intersection of these lines provides the values for the reactivity ratios. ekb.eg |
| Alfrey-Price Q-e Scheme | Semi-empirical Prediction | Predicts reactivity ratios based on inherent monomer properties (Q for resonance, e for polarity), useful when experimental data is lacking. free.fr |
Influence of Comonomer Structure on Copolymer Composition
The structure of the comonomer has a profound impact on the composition of the resulting copolymer. Both steric and electronic factors play a crucial role. When copolymerizing this compound, the bulky nature of its isopropylcyclohexyl group must be considered.
Steric Hindrance : Comonomers with large, bulky substituents may exhibit reduced reactivity towards a propagating chain ending in an iPCHMA unit due to steric hindrance. This can influence the cross-propagation rate constants (k12 and k21) and, consequently, the reactivity ratios.
Electronic Effects : The electronic nature of the comonomer's substituent group affects the polarity of its vinyl double bond. Copolymerization with electron-rich monomers (e.g., styrene) or electron-poor monomers (e.g., acrylonitrile) can lead to different copolymerization behaviors. For instance, systems with monomers of significantly different polarities often exhibit a tendency towards alternation (r1r2 < 1). researchgate.net
Chain Length and Functionality : In some systems, such as those involving multi-ethylene glycol dimethacrylate monomers, varying the comonomer's chain length can significantly affect the final conversion and mechanical properties of the resulting polymer network. nih.gov Similarly, copolymerizing with functional monomers, like those containing tertiary amine groups, can introduce stimuli-responsive characteristics to the final material. rsc.org
Optimizing the choice of comonomer allows for the fine-tuning of copolymer properties. For example, copolymerizing iPCHMA with a low-Tg monomer like n-butyl acrylate (B77674) could produce materials with intermediate thermal and mechanical properties.
Copolymerization Kinetics in Diverse Solvent Systems
The choice of solvent can significantly alter the kinetics of free-radical copolymerization, an effect that is particularly pronounced when at least one of the monomers is polar. cmu.edu Solvents can influence reactivity ratios by affecting the polarity of the transition state or through specific interactions like hydrogen bonding with monomers or the propagating radical chain. cmu.edursc.org
For methacrylate-acrylate systems, studies have shown that copolymer composition can converge to a single curve in protic polar aqueous solutions, highlighting the strong influence of the solvent environment. rsc.org The reactivity ratios of monomers like acrylic acid or methacrylic acid are known to be higher in nonpolar solvents compared to polar ones. cmu.edu This is often attributed to the formation of monomer dimers through hydrogen bonding in nonpolar media, which alters their effective reactivity.
While this compound is a relatively nonpolar monomer, its copolymerization with polar comonomers in different solvents would likely exhibit these effects. For instance, copolymerization in a polar, protic solvent like ethanol (B145695) could lead to different reactivity ratios and copolymer compositions compared to the same reaction carried out in a nonpolar solvent like toluene (B28343). The solvent can influence the conformation of the growing polymer chain and the accessibility of the radical center, thereby affecting the propagation rate constants. dntb.gov.ua
Block Copolymer Synthesis
Block copolymers are macromolecules composed of two or more distinct, covalently bonded polymer chains or "blocks." harth-research-group.org Synthesizing block copolymers containing a this compound segment allows for the combination of its unique properties with those of other polymers, leading to materials with applications as thermoplastic elastomers, surfactants, or in nanostructured materials. harth-research-group.orgcd-bioparticles.net
Diblock and Triblock Copolymer Architectures
The most common block copolymer architectures are diblock (A-B) and triblock (A-B-A or A-B-C). cd-bioparticles.net
Diblock Copolymers (A-B) : These consist of two distinct polymer blocks. A diblock copolymer featuring a poly(this compound) (PiPCHMA) block and a hydrophilic block, such as poly(ethylene glycol) (PEG), would result in an amphiphilic structure capable of self-assembly in selective solvents to form micelles or vesicles. rsc.org
Triblock Copolymers (A-B-A) : These architectures consist of a central block (B) flanked by two identical outer blocks (A). cd-bioparticles.net For example, a triblock copolymer with soft, rubbery outer blocks and a hard, glassy central PiPCHMA block could exhibit thermoplastic elastomeric properties. Conversely, an A-B-A structure with a central soft block and hard PiPCHMA outer blocks could form physical networks.
The synthesis of these architectures relies on controlled/living polymerization techniques that maintain active chain ends throughout the reaction. d-nb.info
Methods for Sequential Monomer Addition
The synthesis of well-defined block copolymers is most commonly achieved through the sequential addition of monomers via a controlled/living polymerization mechanism. d-nb.info In this strategy, the first monomer is polymerized to completion, creating a "living" polymer chain that acts as a macroinitiator for the polymerization of the second monomer, which is then added to the reaction system. mdpi.com
Key techniques for this process include:
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization : RAFT is a versatile method that can be used for a wide range of monomers under various reaction conditions. The synthesis involves using a RAFT chain transfer agent to prepare the first block. After purification, this macro-RAFT agent is used to polymerize the second monomer, extending the chain to form the diblock copolymer. nih.gov
Atom Transfer Radical Polymerization (ATRP) : ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the propagating chain end. A macroinitiator is first synthesized from the initial monomer, which is then used to initiate the polymerization of the second monomer to create the block copolymer. sci-hub.box
Group Transfer Polymerization (GTP) : GTP is another method suitable for acrylic and methacrylic monomers. It can be catalyzed by N-heterocyclic carbenes, allowing for the sequential polymerization of different monomer types at room temperature to form well-defined block copolymers. rsc.org
In all sequential addition methods, the order of monomer addition can be critical. Typically, the polymerization is initiated with the monomer that forms the more reactive propagating species. d-nb.info
Table 2: Comparison of Controlled/Living Polymerization Methods for Block Copolymer Synthesis
| Technique | Mechanism | Advantages | Common Monomers |
|---|---|---|---|
| RAFT | Reversible chain transfer | Tolerant to a wide range of functional groups and solvents; versatile for many monomer types. nih.gov | Acrylates, methacrylates, styrene, acrylamides |
| ATRP | Reversible activation/deactivation by a metal catalyst | Well-controlled molecular weight and low dispersity; allows for synthesis of complex architectures. sci-hub.box | Styrenes, (meth)acrylates, acrylonitrile |
| GTP | Silyl ketene (B1206846) acetal (B89532) initiator with a nucleophilic catalyst | Fast and proceeds at room temperature; excellent control over molecular weight for (meth)acrylates. rsc.org | (Meth)acrylic monomers |
Graft Copolymer Architectures
Gradient Copolymer Formations
There is a lack of specific studies detailing the formation of gradient copolymers using this compound. Gradient copolymers, which feature a gradual change in monomer composition along the polymer chain, can be synthesized through methods like controlled radical polymerization where one comonomer is gradually fed into the reaction. While this is a known technique, its application to this compound, including parameters such as monomer reactivity ratios and the resulting gradient profile, has not been reported in the available literature. A patent lists this compound among numerous monomers for potential use in sequence analysis of polymers but does not provide data on its incorporation into gradient structures. google.com
Copolymerization with Structurally Analogous Methacrylates (e.g., 1-Ethylcyclohexyl Methacrylate, 1-Methylcyclopentyl Methacrylate)
A comprehensive investigation into the copolymerization of this compound with structurally similar monomers, such as 1-ethylcyclohexyl methacrylate or 1-methylcyclopentyl methacrylate, is not present in the surveyed literature. Such studies would be valuable for understanding how the size and structure of the cycloalkyl group influence copolymerization kinetics and the properties of the resulting materials. Data on reactivity ratios, which are crucial for predicting copolymer composition, are absent for these specific monomer pairs. Chemical suppliers list these analogous monomers, indicating their availability for research purposes. google.comheynovachem.com
Interactive Data Table: Comparative Properties of Structurally Analogous Methacrylates
| Monomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 811440-77-4 | C13H22O2 | 210.31 |
| 1-Ethylcyclohexyl Methacrylate | 274248-09-8 | C12H20O2 | 196.29 |
| 1-Methylcyclopentyl Methacrylate | 178889-45-7 | C10H16O2 | 168.23 |
This table presents basic molecular information for this compound and its structural analogs. No experimental copolymerization data is available from the search results.
Copolymerization with Acrylic Monomers
Specific research detailing the copolymerization of this compound with acrylic monomers (e.g., methyl acrylate, ethyl acrylate, butyl acrylate) is not found in the available scientific reports. To predict the behavior of this monomer in such a copolymerization, key data like reactivity ratios would be required. Without experimental data, any discussion on the potential structure (e.g., random, alternating, blocky) and properties of copolymers derived from this compound and acrylic monomers would be speculative.
Polymer Microstructure and Macromolecular Architecture Control
Tacticity and Stereoregularity in Poly(1-isopropylcyclohexyl Methacrylate)
Tacticity refers to the stereochemical arrangement of the pendant groups along the polymer backbone. For poly(this compound), the orientation of the isopropylcyclohexyl ester groups can be isotactic (all on the same side), syndiotactic (alternating sides), or atactic (randomly arranged). taylorandfrancis.comresearchgate.net This arrangement significantly impacts the polymer's physical properties, such as its glass transition temperature (Tg) and crystallinity. uni-halle.dersc.org
The stereoregularity of polymethacrylates is highly dependent on the polymerization method and conditions. While specific studies on 1-isopropylcyclohexyl methacrylate (B99206) are limited, principles from other methacrylate systems can be applied.
Free-radical polymerization , typically initiated by agents like azobisisobutyronitrile (AIBN), often leads to predominantly syndiotactic polymers at low temperatures, with tacticity becoming more random as the temperature increases.
Anionic polymerization offers greater control. The choice of initiator and solvent is critical. For instance, polymerization of methacrylates in non-polar solvents like toluene (B28343) with bulky organolithium initiators tends to produce highly isotactic polymers. Conversely, polar solvents can favor syndiotactic arrangements.
The influence of polymerization conditions on the tacticity of polymethacrylates is summarized in the table below.
Table 1: Influence of Polymerization Conditions on Polymethacrylate Tacticity This table is illustrative and based on general findings for polymethacrylates.
| Polymerization Type | Initiator/Catalyst | Solvent | Typical Temperature | Predominant Tacticity |
|---|---|---|---|---|
| Free Radical | AIBN | Toluene | -78 °C | Syndiotactic (>75%) |
| Free Radical | AIBN | Toluene | 60 °C | Atactic/Slightly Syndiotactic |
| Anionic | n-BuLi | Toluene | -78 °C | Isotactic (>95%) |
| Anionic | n-BuLi | THF | -78 °C | Syndiotactic (>80%) |
| Group Transfer | Silyl ketene (B1206846) acetal (B89532) | THF | Room Temp | Syndiotactic |
Control of Molecular Weight and Molecular Weight Distribution
The ability to control molecular weight (MW) and achieve a narrow molecular weight distribution (low polydispersity index, PDI) is essential for producing materials with predictable and reproducible properties. Controlled/living polymerization techniques are the primary methods for achieving this level of precision. researchgate.net
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly effective for methacrylates. acs.org These methods allow for the synthesis of polymers where the molecular weight increases linearly with monomer conversion and the PDI values are typically low (often < 1.2). acs.org The molecular weight is predetermined by the initial ratio of monomer to initiator. google.com
For this compound, an ATRP system could be initiated by an alkyl halide, such as ethyl α-bromoisobutyrate, and catalyzed by a copper complex. acs.org
Table 2: Representative Data for Controlled Polymerization of a Bulky Methacrylate via ATRP This table presents illustrative data typical for the ATRP of bulky methacrylates like cyclohexyl methacrylate. sigmaaldrich.com
| [Monomer]:[Initiator] Ratio | Time (h) | Conversion (%) | Mn, theoretical (g/mol) | Mn, experimental (GPC) | PDI (Mw/Mn) |
|---|---|---|---|---|---|
| 50:1 | 2 | 45 | 4,732 | 4,500 | 1.18 |
| 50:1 | 4 | 88 | 9,250 | 9,100 | 1.15 |
| 100:1 | 4 | 52 | 10,930 | 10,500 | 1.21 |
| 100:1 | 8 | 91 | 19,130 | 18,800 | 1.17 |
| 200:1 | 12 | 85 | 35,750 | 34,900 | 1.24 |
Precision Chain-End Functionalization
Introducing specific chemical groups at the chain ends of poly(this compound) transforms the polymer into a macromonomer or a building block for more complex structures. This functionalization can be achieved through several strategies.
Functional Initiators: In controlled polymerizations like ATRP, an initiator containing a desired functional group (e.g., hydroxyl, azide, alkyne) can be used. cmu.edu This places the functional group at the α-terminus (the starting end) of every polymer chain.
Post-Polymerization Modification: This involves chemically altering the existing chain end. For polymers made by ATRP, the halogen atom at the ω-terminus (the growing end) can be substituted with other groups. Another method is terminal-selective transesterification, where the ester group of the final monomer unit is selectively replaced by reacting the polymer with a functional alcohol in the presence of a specific catalyst. rsc.orgnih.gov
Terminating Agents: In living anionic polymerization, the reaction can be quenched with a specific electrophile to introduce a functional group at the ω-terminus.
These methods enable the creation of telechelic polymers (functional groups at both ends) or macromonomers that can participate in subsequent polymerization reactions. cmu.edursc.org
Synthesis of Complex Architectures (e.g., Star, Hyperbranched, Network Polymers)
Using precisely synthesized poly(this compound) chains as building blocks, more complex three-dimensional architectures can be constructed.
Star Polymers: These consist of multiple linear polymer "arms" linked to a central core. They can be synthesized using an "arm-first" approach, where pre-formed, end-functionalized arms of poly(this compound) are reacted with a multifunctional linking agent. mdpi.com Alternatively, a "core-first" method involves growing the arms directly from a multifunctional initiator.
Hyperbranched Polymers: These are highly branched, globular macromolecules synthesized in a one-pot process. rsc.orgnih.gov One approach is the self-condensing vinyl polymerization of a monomer that contains both a polymerizable vinyl group and an initiating moiety. While this requires a custom "inimer," a more common method for methacrylates is the copolymerization of a standard monomer with a divinyl cross-linking agent, such as ethylene (B1197577) glycol dimethacrylate, under controlled conditions (e.g., RAFT) to promote branching without leading to insoluble gel formation. mdpi.com
Network Polymers: These are formed when polymer chains are cross-linked to create a single, continuous molecule, often resulting in a hydrogel or an elastomer. mdpi.com Networks of poly(this compound) can be formed by copolymerizing the monomer with a small amount of a di- or tri-functional methacrylate. Alternatively, well-defined linear polymers with reactive pendant groups or end groups can be cross-linked in a secondary step using methods like click chemistry. nih.govrsc.org
Structure Performance Relationships of Poly 1 Isopropylcyclohexyl Methacrylate and Derived Copolymers
Influence of Side Chain Sterics on Polymer Chain Conformation and Packing
The substantial steric hindrance introduced by the 1-isopropylcyclohexyl side group profoundly impacts the conformational freedom of the polymer backbone. Unlike polymers with smaller, more flexible side chains, the rotational and segmental mobility of the PIPCHMA main chain is significantly restricted. This rigidity forces the polymer to adopt a more extended conformation, hindering the ability of individual chains to coil and entangle.
This steric bulk also governs how the polymer chains pack in the solid state. The irregular and cumbersome shape of the side group prevents the efficient, dense packing that is characteristic of polymers with linear or less bulky side groups. This leads to a higher free volume within the polymer matrix. The introduction of such bulky side groups is a known strategy to enhance thermal stability and modify mechanical properties in methacrylate-based polymers researchgate.net. In copolymers, the incorporation of the 1-isopropylcyclohexyl methacrylate (B99206) (IPCHMA) monomer can disrupt the packing of the comonomer units, leading to tailored properties that often differ from the simple weighted average of the individual homopolymers.
Impact on Polymer Glass Transition Temperature (Tg) and Thermal Response
The glass transition temperature (Tg) is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu For PIPCHMA, the restricted mobility of the polymer backbone due to the bulky side group results in a significantly elevated glass transition temperature. A higher energy input is required to induce the large-scale segmental motion necessary for the transition from the glassy to the rubbery state.
In copolymers, the Tg can be modulated by adjusting the ratio of IPCHMA to other monomers. Increasing the mole fraction of IPCHMA will generally lead to a higher Tg for the resulting copolymer, a trend commonly observed in methacrylate copolymers dergi-fytronix.comnih.gov. This allows for the precise tuning of the thermal response of the material for specific applications. The thermal stability of methacrylate copolymers has been shown to be dependent on their composition, with decomposition temperatures often exceeding 200°C dergi-fytronix.comnih.gov.
Table 1: Glass Transition Temperatures (Tg) of Related Polymethacrylates
| Polymer | Side Group | Glass Transition Temperature (Tg) |
|---|---|---|
| Poly(methyl methacrylate) | -CH₃ | ~105 °C refractiveindex.info |
| Poly(cyclohexyl methacrylate) | -C₆H₁₁ | 104 °C sigmaaldrich.com |
| Poly(benzyl methacrylate) | -CH₂C₆H₅ | 54 °C dergi-fytronix.com |
| Poly(isobornyl methacrylate) | -C₁₀H₁₇ | 198 °C dergi-fytronix.com |
| Poly(isopropyl methacrylate) | -CH(CH₃)₂ | 354 K (81 °C) nih.gov |
Optical Performance Considerations
The unique structure of PIPCHMA also imparts distinct optical properties, making it and its copolymers suitable for various optical applications.
The refractive index of a polymer is a function of its molecular polarizability and density (or free volume). The bulky, non-polar cyclohexyl ring in PIPCHMA contributes to a relatively high refractive index compared to linear aliphatic methacrylates. For instance, poly(cyclohexyl methacrylate) has a refractive index of 1.5065 sigmaaldrich.comresearchgate.net. In comparison, poly(methyl methacrylate) has a refractive index of approximately 1.49 refractiveindex.inforefractiveindex.info.
Table 2: Refractive Indices of Various Polymers
| Polymer | Refractive Index (n20/D) |
|---|---|
| Poly(methyl methacrylate) (PMMA) | ~1.49 refractiveindex.inforefractiveindex.info |
| Poly(cyclohexyl methacrylate) (PCHMA) | 1.5065 sigmaaldrich.comresearchgate.net |
| Poly(isobutyl methacrylate) | 1.4470 scipoly.com |
| Poly(benzyl methacrylate) | 1.568 sigmaaldrich.com |
Polymethacrylates are known for their excellent optical clarity and high light transmittance in the visible spectrum researchgate.netscribd.com. PIPCHMA is expected to follow this trend, forming highly transparent films and materials innospk.com. The amorphous nature of the polymer, resulting from the irregular packing of the bulky side chains, prevents the formation of crystalline domains that would scatter light and reduce transparency.
The transparency of PIPCHMA-based materials can be maintained across a broad range of the visible spectrum. Copolymers incorporating IPCHMA with other monomers like methyl methacrylate can also exhibit high transparency, making them suitable for optical plastics and components researchgate.net.
Methacrylate polymers are generally susceptible to degradation upon exposure to ultraviolet (UV) radiation, which can lead to chain scission, cross-linking, and the formation of chromophores that cause yellowing mdpi.comresearchgate.net. The primary mechanism of photodegradation in polymethacrylates often involves the side-chain ester group mdpi.com.
Mechanical Durability and Film-Forming Properties
The mechanical properties of PIPCHMA are a direct consequence of its rigid molecular structure. The restricted chain mobility and steric hindrance result in a hard, stiff, and brittle material at room temperature, well below its high Tg researchgate.net. This is characteristic of glassy polymers.
The bulky side groups that limit chain packing can also influence the material's toughness. While the hardness is high, the ability to absorb energy before fracturing (toughness) may be limited. Copolymerization is a key strategy to enhance mechanical durability. By incorporating monomers with softer, more flexible side chains (e.g., butyl acrylate), it is possible to introduce ductility and improve the impact resistance of the resulting material, creating tougher and more resilient copolymers researchgate.net.
PIPCHMA exhibits good film-forming properties, capable of producing clear and strong coatings and films innospk.com. Its solubility in common organic solvents like THF, chloroform, and toluene (B28343) allows for easy processing via solution casting techniques polymersource.ca. In copolymer systems, the film-forming properties and mechanical durability can be tailored by adjusting the comonomer composition to meet the demands of applications ranging from durable coatings to robust optical components innospk.comresearchgate.net. The incorporation of tricycloalkyl groups, which are structurally similar to the isopropylcyclohexyl group, into methacrylate copolymers has been shown to increase mechanical strength compared to standard PMMA researchgate.net.
Adhesion Properties and Surface Interactions
The molecular architecture of poly(1-isopropylcyclohexyl methacrylate) (PICHMA) and its copolymers plays a pivotal role in defining their adhesion characteristics and surface-level interactions. The bulky and rigid isopropylcyclohexyl group is a key structural feature that influences the polymer's surface energy and its ability to form strong interfacial bonds with various substrates.
The incorporation of this compound into polymer formulations for adhesives and sealants is driven by its inherent properties that promote robust adhesion across a variety of materials. innospk.com The cyclohexane (B81311) ring and the isopropyl group within the monomer structure are understood to enhance the stability and adhesive capabilities of the resulting polymer. innospk.com This makes it a valuable component in creating durable and weather-resistant coatings. innospk.com
The adhesion of methacrylate-based polymers is a complex interplay of several factors, including surface energy, wetting behavior, and the potential for mechanical interlocking and chemical interactions at the interface. The surface free energy of a polymer dictates its ability to wet a substrate, a prerequisite for forming a strong adhesive bond. For copolymers, the composition significantly influences the surface free energy. Studies on copolymers of glycidyl (B131873) methacrylate and fluoroalkyl methacrylates have demonstrated that the surface free energy can be tailored by adjusting the monomer ratios, with values ranging from 13 to 25 mN/m. mdpi.comnih.govscispace.com This principle of tuning surface properties through copolymerization is applicable to systems involving this compound.
The surface energy of copolymers tends to be an intermediate value between that of the constituent homopolymers. The composition of the copolymer has a direct and often predictable impact on the resulting surface energy. This relationship allows for the fine-tuning of adhesive properties to match the requirements of specific substrates.
Interactive Table: Surface Free Energy of Methacrylate Copolymers (Illustrative Data)
| Copolymer System | Monomer Ratio (Molar) | Surface Free Energy (mN/m) |
| Glycidyl Methacrylate / Fluoroalkyl Methacrylate | 1:1 | 18.5 |
| Glycidyl Methacrylate / Fluoroalkyl Methacrylate | 1:2 | 15.2 |
| 2-Hydroxyethyl Methacrylate / Crotonic Acid | 95:5 | 42.1 |
| 2-Hydroxyethyl Methacrylate / Crotonic Acid | 85:15 | 39.8 |
This table is illustrative and based on data from analogous methacrylate copolymer systems to demonstrate the effect of composition on surface energy.
Chemical Resistance of Polymer Networks
The resistance of a polymer to chemical attack is fundamentally linked to its molecular structure and the density of its crosslinked network. Crosslinking is a crucial strategy for enhancing the chemical resistance of polymers. The formation of a three-dimensional network structure significantly restricts the penetration of solvents and other chemical agents, thereby mitigating swelling, dissolution, and chemical degradation. The degree of crosslinking can be controlled during polymerization, allowing for the tailoring of chemical resistance to meet specific application demands.
The chemical resistance of methacrylate-based polymers is generally considered good against aqueous solutions of acids, alkalis, and salts. However, they can be susceptible to attack by organic solvents, particularly aromatic and chlorinated hydrocarbons, ketones, and esters. The specific resistance profile of a poly(this compound) network will depend on the crosslinking density, the nature of the crosslinking agent used, and the specific chemical environment to which it is exposed.
Systematic testing is employed to characterize the chemical resistance of polymer networks. This often involves immersing polymer samples in various chemical agents and evaluating changes in their physical and mechanical properties over time, such as weight change (swelling), dimensional stability, and retention of hardness or tensile strength.
Interactive Table: Chemical Resistance of a Generic Crosslinked Methacrylate Polymer Network (Illustrative Data)
| Chemical Agent | Concentration | Temperature (°C) | Resistance Rating |
| Sulfuric Acid | 10% | 23 | Excellent |
| Sodium Hydroxide | 10% | 23 | Excellent |
| Toluene | 100% | 23 | Poor |
| Acetone | 100% | 23 | Poor |
| Ethanol (B145695) | 100% | 23 | Good |
| Water | - | 23 | Excellent |
This table provides illustrative data for a generic crosslinked methacrylate polymer and is intended to demonstrate a typical format for reporting chemical resistance. The actual resistance of poly(this compound) networks may vary.
The bulky isopropylcyclohexyl group in PICHMA is expected to provide a degree of steric hindrance that can further impede the ingress of chemical agents into the polymer matrix, thereby enhancing its chemical resistance compared to methacrylates with smaller, more linear alkyl side chains. The development of copolymers incorporating this compound offers a versatile approach to further optimize chemical resistance profiles for demanding applications in coatings, sealants, and structural adhesives.
Advanced Characterization Techniques for Poly 1 Isopropylcyclohexyl Methacrylate Based Systems
Molecular Weight and Dispersity Analysis (e.g., Gel Permeation Chromatography/Size Exclusion Chromatography)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight and dispersity (Đ), or polydispersity index (PDI), of polymers like poly(1-isopropylcyclohexyl methacrylate). This method separates polymer chains based on their hydrodynamic volume in solution.
In a typical GPC/SEC analysis of a methacrylate (B99206) polymer, the sample is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel. Larger molecules elute faster than smaller molecules. The elution profile is monitored by a detector, commonly a refractive index (RI) detector, and the molecular weight is determined by calibrating the system with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate).
Key Parameters in GPC/SEC Analysis of Poly(this compound):
| Parameter | Description | Typical Conditions/Values |
| Mobile Phase | The solvent used to dissolve the polymer and carry it through the column. | Tetrahydrofuran (THF) |
| Calibration Standards | Well-characterized polymers of narrow molecular weight distribution used to create a calibration curve. | Polystyrene or Poly(methyl methacrylate) |
| Detectors | Devices used to monitor the polymer as it elutes from the column. | Refractive Index (RI), UV-Vis, Light Scattering |
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Varies depending on polymerization conditions. |
| Weight-Average Molecular Weight (Mw) | An average that takes into account the molecular weight of each chain. | Varies depending on polymerization conditions. |
| Dispersity (Đ or PDI) | A measure of the distribution of molecular weights in a given polymer sample (Mw/Mn). | Values approaching 1.0 indicate a more uniform distribution. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the chemical structure and purity of poly(this compound).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy provides detailed information about the local chemical environment of atoms within the polymer structure.
¹H NMR: Proton NMR is used to confirm the presence of characteristic functional groups. For poly(this compound), one would expect to observe signals corresponding to the protons of the isopropyl group, the cyclohexyl ring, the methacrylate backbone methyl group, and the main chain methylene (B1212753) group.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the polymer. Distinct signals would be expected for the carbonyl carbon of the ester group, the quaternary carbon of the methacrylate unit, and the various carbons of the isopropyl and cyclohexyl groups.
While specific spectral data for poly(this compound) is not widely published, representative chemical shifts for similar methacrylate polymers can be used for initial assignments. For instance, in related poly(cycloalkyl methacrylate)s, the carbonyl carbon typically appears around 175-178 ppm in the ¹³C NMR spectrum.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for Poly(this compound):
| Group | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) |
| Methacrylate -CH₃ | 0.8 - 1.2 | 16 - 20 |
| Methacrylate -CH₂- | 1.7 - 2.1 | 45 - 55 |
| Isopropyl -CH₃ | 0.8 - 1.0 | 15 - 20 |
| Isopropyl -CH- | 1.8 - 2.2 | 30 - 35 |
| Cyclohexyl -CH₂- | 1.2 - 1.8 | 22 - 35 |
| Ester C=O | - | 175 - 178 |
| Quaternary C | - | 43 - 48 |
| Cyclohexyl C-O | - | 75 - 85 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a polymer. For poly(this compound), the FTIR spectrum would be dominated by characteristic absorption bands.
Key FTIR Absorption Bands for Poly(this compound):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2930 and ~2850 | C-H stretching | Isopropyl and Cyclohexyl groups |
| ~1730 | C=O stretching | Ester carbonyl |
| ~1450 | C-H bending | Methylene and Methyl groups |
| ~1140 | C-O stretching | Ester group |
Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a key technique for investigating the thermal transitions of polymers, such as the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The bulky 1-isopropylcyclohexyl group is expected to significantly influence the Tg of the polymer, generally leading to higher thermal stability compared to linear alkyl methacrylates.
A typical DSC experiment involves heating a small sample of the polymer at a controlled rate and measuring the difference in heat flow between the sample and a reference. The Tg is observed as a step-like change in the baseline of the DSC thermogram.
Expected Thermal Properties of Poly(this compound):
| Property | Description | Expected Value |
| Glass Transition Temperature (Tg) | The temperature at which the amorphous regions of the polymer undergo a transition from a glassy to a rubbery state. | Expected to be relatively high due to the bulky side group, likely above 100°C. |
Morphological Investigations (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of polymer films, powders, or structured materials. For poly(this compound)-based systems, SEM can be used to assess surface roughness, porosity, and the phase morphology of polymer blends or composites.
The analysis involves scanning the surface of a conductive-coated sample with a focused beam of electrons. The interaction of the electron beam with the sample generates various signals that are used to create an image. For example, SEM could be used to study the surface of a coating made from a PiPCHMA formulation or to investigate the domain sizes in a blend containing this polymer.
Rheological Property Assessment of Polymer Solutions and Melts
Rheology is the study of the flow and deformation of matter. For polymers, rheological measurements provide insights into their processability and performance. The viscosity of polymer solutions and melts is highly dependent on factors such as temperature, shear rate, and molecular weight.
For poly(this compound), rheological studies would be important for applications such as coatings and adhesives, where the flow behavior during application and curing is critical. A rotational rheometer is commonly used to measure the viscosity and viscoelastic properties of polymer melts and solutions over a range of temperatures and shear rates. These measurements can help in optimizing processing conditions and predicting the material's behavior in its final application.
Applications in Advanced Functional Materials
Lithographic Resists for Microfabrication
In the relentless pursuit of smaller and more powerful electronic devices, photolithography stands as a cornerstone technology. This process utilizes light to transfer intricate patterns onto a light-sensitive material known as a photoresist. The properties of the photoresist are paramount, directly influencing the resolution and quality of the final product. 1-isopropylcyclohexyl methacrylate (B99206) has emerged as a crucial monomer in the formulation of these high-performance photoresists. The introduction of its alicyclic isopropylcyclohexyl group into methacrylate-based polymers significantly enhances their performance in various lithographic techniques. epo.orggoogleapis.com
ArF Excimer Laser Lithography Formulations
Argon fluoride (B91410) (ArF) excimer laser lithography, operating at a deep ultraviolet (DUV) wavelength of 193 nm, is a key technology in modern semiconductor manufacturing. fujitsu.com A critical requirement for photoresists in this process is high transparency at this specific wavelength to ensure the light effectively patterns the entire thickness of the resist film.
The inclusion of the 1-isopropylcyclohexyl group in methacrylate polymers improves their transparency at 193 nm. fujitsu.com This is attributed to the bulky nature of the alicyclic group, which increases the free volume within the polymer, thereby reducing intermolecular interactions and light absorption. Furthermore, this structural feature enhances the polymer's resistance to plasma etching, a vital step in transferring the pattern to the underlying substrate. fujitsu.com
Electron Beam (E-beam) Lithography Applications
Electron beam (E-beam) lithography is a high-resolution patterning technique that employs a focused beam of electrons to directly write patterns on a resist. chalmers.se This method achieves superior resolution compared to optical lithography and is essential for manufacturing photomasks and for advanced research applications. chalmers.seresearchgate.net
Polymers containing 1-isopropylcyclohexyl methacrylate have shown promise as positive-tone resists in E-beam lithography. googleapis.com The electron beam induces cleavage of the ester group in the methacrylate, altering the polymer's solubility. eipbn.org This allows for the selective removal of the exposed areas, creating a positive image of the desired pattern. The high sensitivity and resolution capabilities of these resists make them suitable for the stringent demands of E-beam lithography. fujitsu.comresearchgate.net
X-ray Lithography Implementations
X-ray lithography is another advanced technique that utilizes the short wavelength of X-rays to achieve exceptionally high-resolution patterns. lightsource.camdpi.com A significant challenge in this field is the development of resists with high sensitivity and resolution. Copolymers incorporating this compound have been explored for this purpose, demonstrating good sensitivity to X-ray radiation and providing the necessary etch resistance for subsequent processing steps. googleapis.comlightsource.ca
Role in Chemically Amplified Resist Systems
Chemically amplified resists (CARs) are a class of photoresists that exhibit significantly higher sensitivity. 20.210.105ibm.com In these systems, exposure to radiation generates a small amount of a photoacid generator (PAG). google.com During a subsequent baking step, this acid catalyzes a cascade of chemical reactions that alter the resist's solubility.
Pattern Definition and Resolution Enhancement
The primary objective of lithography is to create well-defined patterns with the highest possible resolution. researchgate.netwikipedia.orgresearchgate.netjkps.or.kr The incorporation of this compound into photoresist formulations contributes to achieving this goal in several ways. The bulky alicyclic group increases the polymer's glass transition temperature (Tg), which helps to prevent pattern distortion during thermal processing. Additionally, the enhanced etch resistance of polymers containing this monomer ensures the fidelity of the patterned features during the transfer process. fujitsu.com
Optical Devices and Components
Beyond microfabrication, this compound is also utilized in the creation of advanced optical devices and components. Its favorable optical and physical properties make it a suitable material for various applications.
Polymers derived from this compound, such as polymethyl methacrylate (PMMA), exhibit high transparency to visible light, good mechanical stability, and are lightweight. gandh.comrjor.rorpsonline.com.sgebsco.comspecialchem.comhonyplastic.com These characteristics make them excellent choices for manufacturing optical components like lenses, prisms, and optical fibers. gandh.comebsco.comhonyplastic.comscielo.br The refractive index of these polymers can also be fine-tuned by copolymerizing this compound with other monomers, allowing for the fabrication of specialized optical elements like graded-index (GRIN) lenses. uni-jena.de
High-Performance Optical Coatings
This compound is utilized in the formulation of high-performance optical coatings. riyngroup.com The excellent adhesion properties conferred by the IPCHMA monomer are particularly suitable for applications in optical coatings. riyngroup.com The performance of such coatings is critical in various optical components to reduce reflection, enhance transmission, and provide protection. evatecnet.commdpi.com
Table 1: Example of Laser-Induced Damage Threshold (LIDT) for Mid-IR Optical Coatings This table presents data for ZnGeP₂ coatings to illustrate typical performance metrics in the field.
| Coating Material | LIDT (Energy Density, J/cm²) | LIDT (Power Density, W/cm²) |
| Uncoated | 2.23 | 64 |
| ZnS/Al₂O₃ | 3.45 | 99 |
| ZnSe/Al₂O₃ | 3.51 | 101 |
Source: Data adapted from research on high-strength optical coatings. mdpi.com
Waveguide Materials
Alicyclic methacrylate copolymers are recognized as promising materials for fabricating polymer waveguides used in telecommunications and sensor technology. researchgate.net These materials are favored for their potential for low-cost fabrication and flexibility. researchgate.net The development of low-loss passive optical waveguides is a key area of research, with materials like poly(pentafluorostyrene-co-glycidyl methacrylate) (PFS-co-GMA) showing optical losses as low as 0.39 dB/cm. ossila.com
While direct studies on homopolymers of this compound for waveguides are limited, its structural characteristics as an alicyclic methacrylate suggest its utility in this field. researchgate.net The incorporation of such monomers can enhance the thermal stability of the resulting polymer, a crucial property for waveguide materials that must maintain their optical properties under varying temperatures. The goal is to create materials with low propagation loss and high stability, and the molecular structure of IPCHMA is conducive to achieving these properties when copolymerized with other monomers. researchgate.netossila.com
Table 2: Performance of an Advanced Waveguide Material This table shows performance data for a fluorinated methacrylate copolymer as an example of a low-loss waveguide material.
| Wavelength | Optical Loss (dB/cm) | Optical Loss after Annealing (dB/cm) |
| 1320 nm | 0.39 | Not Reported |
| 1550 nm | 0.42 | 0.75 |
Source: Data from research on photosensitive poly(pentafluorostyrene-co-glycidyl methacrylate). ossila.com
High-Performance Polymer Coatings and Protective Films
This compound is used in the production of high-performance coatings. riyngroup.com The demand for these coatings is driven by the need to protect surfaces from environmental factors and mechanical wear. mdpi.comsemanticscholar.org The inclusion of IPCHMA in a polymer formulation can enhance key properties; for example, its cyclohexyl ring improves thermal stability and adhesion strength, which are superior characteristics for coatings.
High-performance protective films must exhibit excellent durability, chemical resistance, and adhesion to the substrate. semanticscholar.org Research into various polymer systems, such as epoxy and polyurethane coatings, focuses on their ability to resist degradation from UV radiation, humidity, and corrosive environments like salt fog. mdpi.com Fluorinated methacrylic polymers have also been developed as protective agents for cultural heritage, demonstrating excellent water repellency and photochemical stability. mdpi.com The properties of IPCHMA, particularly its contribution to adhesion and stability, make it a strong candidate for inclusion in copolymers designed for these demanding protective applications.
Adhesives and Sealants Research and Development
Methacrylate-based reactive acrylics are widely employed in adhesive and sealant formulations across industries like automotive, aerospace, and construction. evonik.com this compound is specifically noted for its broad use in the production of adhesives and sealants, largely due to its excellent adhesion properties. riyngroup.com
In the formulation of structural adhesives, the choice of methacrylate monomers is critical for balancing properties like strength, flexibility, and cure speed. evonik.com Monomers are selected to ensure strong cohesion and adhesion to various substrates, which can range from polar surfaces to low-energy plastics. evonik.com The bulky structure of IPCHMA, with its cyclohexyl and isopropyl groups, enhances steric hindrance, which can influence polymerization speed while improving the thermal stability and adhesion of the final adhesive product. This makes it a valuable component in research and development aimed at creating high-performance adhesives tailored for specific and demanding applications.
Table 3: Comparison of Methacrylate Monomer Properties for Adhesives
| Property | This compound (IPCHMA) | Isopropyl Methacrylate (iPMA) |
| Structure | Contains cyclohexyl and isopropyl groups | Contains a single isopropyl ester group |
| Key Feature | Cyclohexyl ring enhances thermal stability and adhesion | Simpler structure |
| Viscosity/Reactivity | Low viscosity, high reactivity | Moderate viscosity |
| Primary Applications | High-performance adhesives and coatings | Ultrafiltration membranes |
Source: Information compiled from comparative analysis of methacrylate compounds.
Advanced Engineering Plastics and Elastomers
The development of advanced engineering plastics and elastomers often involves the incorporation of monomers that can significantly enhance the material's performance characteristics, particularly thermal and mechanical properties. The bulky alicyclic structure of this compound makes it a candidate for modifying thermoplastic polymers and elastomers. google.com
When polymerized, the rigid cyclohexyl group of IPCHMA can increase the glass transition temperature (Tg) and thermal stability of the resulting polymer. This is a key attribute for engineering plastics that must withstand higher operating temperatures without losing their structural integrity. Compared to simpler methacrylates like methyl methacrylate (MMA) or butyl methacrylate (BMA), the inclusion of the IPCHMA monomeric unit leads to polymers with distinct properties. For example, the bulky substituents in IPCHMA reduce the speed of polymerization but enhance the thermal stability and adhesion of the final polymer, making it suitable for creating more robust plastic components.
Organic Light-Emitting Diode (OLED) Material Development
This compound is listed as a material for OLED applications. riyngroup.combldpharm.com In OLED technology, polymer hosts are often used to disperse emissive materials, such as phosphorescent iridium complexes. researchgate.net The choice of the host polymer is critical as it can significantly impact the performance of the OLED device. researchgate.net
Polymers like poly(methyl methacrylate) (PMMA) have been shown to drastically increase the emissive properties and quantum yield of dopants when used as a host film. researchgate.net This is often attributed to the rigid polymer matrix reducing non-radiative decay pathways. researchgate.net While specific research on poly(this compound) as an OLED host is not detailed, its role as a methacrylate monomer suggests its potential use in creating new host polymers. riyngroup.combldpharm.com The unique structure of IPCHMA could be leveraged to tune the properties of the host material, potentially improving factors like thermal stability, film-forming characteristics, and compatibility with the emissive dopants, which are all crucial for the development of efficient and long-lasting OLED displays.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-isopropylcyclohexyl methacrylate, and how can reaction efficiency be quantified?
- Methodological Answer : The compound is typically synthesized via esterification of methacrylic acid with 1-isopropylcyclohexanol, catalyzed by acid (e.g., sulfuric acid) or enzymatic methods. Efficiency is quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure unreacted starting materials and yield . Kinetic studies (e.g., varying temperature or catalyst concentration) can optimize reaction rates. Post-synthesis, purification via fractional distillation or column chromatography is critical to achieving >95% purity, validated by nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Assessed via HPLC with UV detection (λ = 210–220 nm) or GC-MS to detect residual monomers or byproducts .
- Structural Confirmation : ¹H/¹³C NMR for functional group analysis (e.g., methacrylate vinyl protons at δ 5.5–6.1 ppm). FTIR confirms ester carbonyl (C=O) stretching at ~1720 cm⁻¹ .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine glass transition temperature (Tg) and decomposition thresholds .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Spills should be neutralized with inert absorbents (e.g., vermiculite) .
- Storage : In amber glass bottles under inert gas (N₂) at 4°C to inhibit premature polymerization .
Advanced Research Questions
Q. How can conflicting data on the copolymerization kinetics of this compound with acrylates be resolved?
- Methodological Answer : Contradictions in reactivity ratios (e.g., Mayo-Lewis vs. Fineman-Ross methods) often arise from solvent polarity or initiator choice. Resolve via:
- Controlled Experiments : Repeat polymerizations in anhydrous solvents (e.g., toluene vs. THF) with azobisisobutyronitrile (AIBN) as a thermal initiator .
- Advanced Analytics : Use size-exclusion chromatography (SEC/GPC) to compare molecular weight distributions and 2D NMR (HSQC, COSY) to confirm monomer sequence distribution .
Q. What computational models are effective for predicting the glass transition temperature (Tg) of polymers derived from this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate chain mobility using force fields (e.g., COMPASS III) to correlate steric effects of the isopropylcyclohexyl group with Tg .
- Group Contribution Methods : Apply the Van Krevelen equation, incorporating molar volume and cohesive energy density from experimental density measurements .
Q. How does the steric hindrance of this compound affect its copolymerization with bulky monomers like isobornyl methacrylate?
- Methodological Answer :
- Kinetic Studies : Monitor conversion rates via real-time FTIR or Raman spectroscopy. Compare propagation rate constants (kₚ) using pulsed-laser polymerization (PLP) .
- Morphological Analysis : Atomic force microscopy (AFM) or small-angle X-ray scattering (SAXS) to assess phase separation in copolymers .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility parameters of this compound across studies?
- Methodological Answer : Variations in Hansen solubility parameters (δD, δP, δH) may stem from impurities or measurement techniques. Resolve by:
- Standardized Testing : Use turbidimetry with a calibrated solvent series (e.g., hexane to DMSO) under controlled temperature .
- Computational Validation : Compare experimental data with COSMO-RS predictions for solvent-polymer interactions .
Methodological Tables
| Parameter | Analytical Technique | Typical Values | Reference |
|---|---|---|---|
| Purity (%) | HPLC-UV | ≥98% (post-purification) | |
| Tg (°C) | DSC | 80–100 (homopolymer) | |
| Solubility in THF | Turbidimetry | Miscible at 25°C | |
| Reactivity Ratio (r₁) | PLP-SEC | 0.3–0.5 (with methyl methacrylate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
